molecular formula C18H15NO3 B11385925 N-benzyl-7-methyl-4-oxo-4H-chromene-2-carboxamide

N-benzyl-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11385925
M. Wt: 293.3 g/mol
InChI Key: ZCTQIVLSLXHCHL-UHFFFAOYSA-N
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Description

N-benzyl-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the chromone family. Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structure and potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Jones reagent (chromic acid in acetone) is commonly used for oxidation.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

N-benzyl-7-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-7-methyl-4-oxo-4H-chromene-2-carbox

Properties

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

N-benzyl-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C18H15NO3/c1-12-7-8-14-15(20)10-17(22-16(14)9-12)18(21)19-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,21)

InChI Key

ZCTQIVLSLXHCHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NCC3=CC=CC=C3

Origin of Product

United States

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